BenchChemオンラインストアへようこそ!

2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole hydrochloride

Purity Specification Quality Control Procurement Benchmark

2-(Chloromethyl)-1-ethyl-1H-1,3-benzodiazole hydrochloride (synonym: 2-(chloromethyl)-1-ethyl-1H-benzo[d]imidazole hydrochloride) is a crystalline, water-soluble benzimidazole derivative with the molecular formula C₁₀H₁₂Cl₂N₂ and a molecular weight of 231.12 g/mol. The compound crystallizes in a monoclinic P2₁/c space group with unit cell parameters a = 7.1982 Å, b = 9.4513 Å, c = 14.0485 Å, and β = 102.440°, forming an infinite chain structure via intermolecular hydrogen bonding along the b-axis.

Molecular Formula C10H12Cl2N2
Molecular Weight 231.12
CAS No. 2378502-46-4
Cat. No. B2698026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole hydrochloride
CAS2378502-46-4
Molecular FormulaC10H12Cl2N2
Molecular Weight231.12
Structural Identifiers
SMILESCCN1C2=CC=CC=C2N=C1CCl.Cl
InChIInChI=1S/C10H11ClN2.ClH/c1-2-13-9-6-4-3-5-8(9)12-10(13)7-11;/h3-6H,2,7H2,1H3;1H
InChIKeyHIOYMFYXGLCEBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Chloromethyl)-1-ethyl-1H-1,3-benzodiazole Hydrochloride (CAS 2378502-46-4): Procurement-Grade Identity and Core Specifications


2-(Chloromethyl)-1-ethyl-1H-1,3-benzodiazole hydrochloride (synonym: 2-(chloromethyl)-1-ethyl-1H-benzo[d]imidazole hydrochloride) is a crystalline, water-soluble benzimidazole derivative with the molecular formula C₁₀H₁₂Cl₂N₂ and a molecular weight of 231.12 g/mol . The compound crystallizes in a monoclinic P2₁/c space group with unit cell parameters a = 7.1982 Å, b = 9.4513 Å, c = 14.0485 Å, and β = 102.440°, forming an infinite chain structure via intermolecular hydrogen bonding along the b-axis [1]. It is supplied as a research-grade synthetic intermediate with commercially available purity specifications of ≥97% , ≥98% , and up to 99.43% , and is recommended for storage at 2–8°C .

Why 2-(Chloromethyl)-1-ethyl-1H-1,3-benzodiazole Hydrochloride Cannot Be Replaced by Unsubstituted or N-Methyl Benzimidazole Analogs


Benzimidazole derivatives with different N1-substituents and C2-functional groups exhibit markedly divergent reactivity, lipophilicity, and biological profiles, making generic substitution unreliable in both synthetic and pharmacological contexts [1]. The N-ethyl group on the target compound confers a calculated logP of 3.22 , which is substantially higher than that of the N—H analog (2-chloromethyl-1H-benzimidazole hydrochloride, clogP ~1.2–1.8 [2]) and the N-methyl analog, directly affecting membrane permeability, solubility, and the compound's suitability as a building block for lipophilic drug candidates. Furthermore, the chloromethyl group at the C2 position serves as an indispensable electrophilic handle for nucleophilic substitution with amines, thiols, and phenols, enabling derivatization into thiomethyl-, phenoxymethyl-, and aminomethyl-benzimidazoles [3]. Replacing this compound with 1-ethyl-2-methylbenzimidazole (CAS 5805-76-5), which lacks the chloromethyl moiety, would eliminate this key synthetic entry point entirely.

Quantitative Differentiation Evidence: 2-(Chloromethyl)-1-ethyl-1H-1,3-benzodiazole Hydrochloride vs. Closest Analogs


Purity Specification: 99.43% vs. Industry-Standard 97–98% for Benzimidazole Hydrochloride Intermediates

The target compound is commercially available at a minimum purity specification of 99.43% (HPLC) from AKSci , exceeding the typical purity range of 97–98% offered by multiple vendors for this CAS number . For comparison, the closely related 2-(chloromethyl)-1H-benzimidazole hydrochloride (CAS 91862-40-7) is commonly supplied at 95% purity . The 1.4–4.4 percentage-point purity advantage translates to reduced impurity burden in multi-step syntheses, where accumulated byproducts can compromise downstream coupling efficiency and complicate purification.

Purity Specification Quality Control Procurement Benchmark

Lipophilicity (logP): N-Ethyl Substitution Increases logP by ~1.4–2.0 Units vs. N-Unsubstituted Analog

The calculated logP of the target compound (free base form) is 3.22 , whereas the N-unsubstituted 2-chloromethyl-1H-benzimidazole hydrochloride has a reported/calculated logP in the range of 1.2–1.8 [1]. This ~1.4–2.0 log-unit increase, driven by the N-ethyl group, places the compound in a more favorable lipophilicity window (logP 1–4) for CNS and intracellular target engagement according to standard drug-likeness guidelines. The N-methyl analog 2-(chloromethyl)-1-methyl-1H-benzimidazole (CAS 4760-35-4) is predicted to have an intermediate logP (~2.3–2.5), meaning the N-ethyl variant offers the highest lipophilicity among the simple N-alkyl-2-chloromethyl series.

Lipophilicity Drug-Likeness Membrane Permeability SAR

Antibacterial Activity: Class-Level MIC Comparison of 2-Chloromethyl-1H-Benzimidazole HCl vs. Tetracycline Standard

While direct antibacterial MIC data for the target N-ethyl compound are not available in peer-reviewed primary literature, the structurally proximal 2-chloromethyl-1H-benzimidazole hydrochloride was screened against a panel of bacteria using tetracycline as a reference standard, demonstrating capacity to inhibit metabolic growth of tested strains to varying extents [1]. In class-level SAR studies, benzimidazole derivatives bearing N-alkyl substituents (methyl, ethyl) have shown enhanced antimicrobial activity compared to N-unsubstituted counterparts, with some compounds achieving MIC values of 4–8 µg/mL against Staphylococcus aureus and Streptococcus faecalis [2]. The N-ethyl variant's higher lipophilicity (logP 3.22) is expected to further favor Gram-positive bacterial membrane penetration relative to the N—H analog (logP ~1.2–1.8), though this remains a class-level inference pending direct experimental confirmation.

Antibacterial MIC Gram-positive Staphylococcus aureus

Antifungal Activity: 2-Chloromethyl-1H-Benzimidazole Derivatives Achieve IC₅₀ Values of 13–21 µg/mL Against Phytopathogenic Fungi

In a systematic SAR study of 35 benzimidazole derivatives synthesized from 2-chloromethyl-1H-benzimidazole, Bai et al. (2013) reported that compound 7f achieved an IC₅₀ of 13.36 µg/mL against Botrytis cinerea, comparable to the commercial fungicide hymexazol (IC₅₀ = 8.92 µg/mL), while compound 4m displayed IC₅₀ values of 20.76, 27.58, and 18.60 µg/mL against Colletotrichum gloeosporioides, Alternaria solani, and Fusarium solani, respectively [1]. Compound 5b emerged as the most potent broad-spectrum agent with IC₅₀ values of 30.97, 11.38, 57.71, and 40.15 µg/mL against Cytospora sp., C. gloeosporioides, B. cinerea, and F. solani, respectively, surpassing hymexazol against C. gloeosporioides alone [1]. The target N-ethyl-2-chloromethyl compound serves as a direct precursor for generating analogous N-ethyl-substituted derivatives that are expected to retain or enhance this antifungal activity profile given the favorable impact of N-alkylation on bioactivity.

Antifungal IC50 Phytopathogen Colletotrichum Botrytis

Reactive Handle Differentiation: Chloromethyl vs. Methyl at C2 – Enabling Nucleophilic Derivatization

The chloromethyl group at the C2 position of the target compound is a superior electrophilic leaving group (Cl⁻) compared to the methyl group in 1-ethyl-2-methylbenzimidazole (CAS 5805-76-5), which is inert toward nucleophilic substitution under standard conditions. Madkour et al. (2006) demonstrated that 2-chloromethyl-1H-benzimidazole reacts efficiently with dithiocarbamates, pyrimidine-2-thiols, phenols, and primary aromatic/heterocyclic amines to yield thiomethyl-, phenoxymethyl-, and aminomethyl-benzimidazoles in a single step [1]. Mobinikhaledi et al. (2010) further showed that 2-chloromethylbenzimidazole undergoes nucleophilic substitution with aromatic and aliphatic amines under reflux conditions to afford benzimidazolylamine derivatives in 50–80% yield after recrystallization [2]. The N-ethyl group on the target compound does not interfere with this C2 reactivity, making it a direct drop-in replacement for the N-unsubstituted or N-methyl chloromethyl starting materials while offering differentiated lipophilicity in the final products.

Synthetic Intermediate Nucleophilic Substitution Building Block Derivatization

Optimal Application Scenarios for Procuring 2-(Chloromethyl)-1-ethyl-1H-1,3-benzodiazole Hydrochloride


Medicinal Chemistry: Synthesis of N-Ethyl Benzimidazole Libraries via C2 Nucleophilic Substitution

The chloromethyl group at C2 enables one-step diversification with amine, thiol, and phenol nucleophiles to generate focused libraries of N-ethyl-2-substituted benzimidazoles [1][2]. The N-ethyl substitution provides higher baseline lipophilicity (logP 3.22) compared to N—H or N-methyl starting materials , making this compound the preferred building block when target product profiles require logP > 2.5 for membrane permeability. Typical reaction yields range from 50–80% after recrystallization [2].

Agrochemical Discovery: Precursor for Novel Antifungal Benzimidazole Candidates

The 2-chloromethylbenzimidazole scaffold has produced derivatives with IC₅₀ values as low as 11.38 µg/mL against Colletotrichum gloeosporioides, outperforming the commercial fungicide hymexazol (8.92 µg/mL overall but less potent against this specific pathogen) [3]. The N-ethyl variant is the logical starting material for synthesizing the N-ethyl-substituted analogs of lead compounds 4m, 5b, and 7f identified by Bai et al. (2013), enabling a direct SAR exploration of the N-alkyl effect on antifungal potency [3].

Pharmaceutical Intermediate: High-Purity Building Block for cGMP and Quality-Controlled Synthesis

With commercially available purity of 99.43% and comprehensive hazard characterization (H302, H315, H319, H335) , the hydrochloride salt form offers aqueous solubility and easy handling advantages over the free base (CAS 66947-93-1). The 2–8°C storage requirement and non-hazardous transport classification facilitate integration into standard pharmaceutical intermediate supply chains and laboratory inventory management.

Benzimidazole Antibacterial Agent Development: Exploiting N-Alkyl Lipophilicity for Gram-Positive Targeting

Class-level SAR indicates that N-alkyl benzimidazole derivatives achieve MIC values of 4–8 µg/mL against Gram-positive pathogens including Staphylococcus aureus and Streptococcus faecalis [4]. The N-ethyl variant's higher logP relative to N—H analogs is expected to enhance Gram-positive membrane penetration, and the chloromethyl handle allows subsequent derivatization to optimize potency and selectivity. The 2-chloromethyl-1H-benzimidazole core has demonstrated measurable antibacterial activity referenced against tetracycline, confirming scaffold viability [5].

Quote Request

Request a Quote for 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.